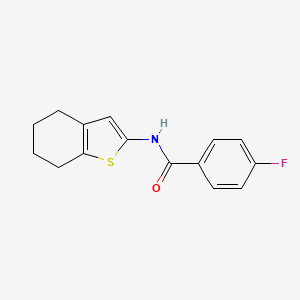

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound falls within the realm of organic chemistry, focusing on fluorinated benzamides and their derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Research on the synthesis of related fluorinated benzamides, such as fluorinated heterocycles, typically involves exploring nucleophilic vinylic substitution (S(N)V) reactions or direct acylation reactions. For instance, the synthesis of 2-fluoro-1,4-benzoxazines and related compounds from β,β-difluoroenamides showcases the unique reactivity of fluorinated enamides and their utility as precursors in heterocyclic synthesis (Meiresonne et al., 2015).

Molecular Structure Analysis

The characterization and crystal structure determination of fluorinated benzamides reveal their molecular packing and hydrogen bonding patterns. For example, the study of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide provides insights into how these molecules crystallize and interact through N–H···O hydrogen bonds (Deng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of fluorinated benzamides can be diverse, depending on the specific substituents and molecular structure. Studies on the coupling of benzamides with fluorinated compounds have demonstrated various synthetic applications, highlighting the role of fluorine in affecting the reactivity and final properties of these molecules (Wu et al., 2017).

Physical Properties Analysis

The physical properties of fluorinated benzamides, such as melting points, solubility, and crystallinity, can be systematically studied to understand their behavior under different conditions. For example, the isomorphous 4-, 3- and 2-fluoro-N'-(4-pyridyl)benzamides study provides a comparative analysis of the physical properties based on the position of the fluorine atom and its impact on molecular interactions and packing (Donnelly et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are crucial for understanding the applications and potential modifications of fluorinated benzamides. For instance, the study on catalyst- and solvent-free synthesis of fluorinated compounds through microwave-assisted reactions showcases innovative approaches to modifying chemical properties and enhancing synthesis efficiency (Moreno-Fuquen et al., 2019).

Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

Fluorinated compounds, including those structurally related to 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide, are instrumental in developing imaging ligands for in vivo measurement of amyloid in Alzheimer's disease patients. Radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been studied for their ability to detect amyloid in the brain, highlighting the importance of fluorinated compounds in diagnostic applications (Nordberg, 2007); (Nordberg, 2008).

Fluorinated Liquid Crystals

Fluorinated liquid crystals demonstrate the impact of the fluoro substituent on the properties of organic compounds. These materials, including those with structures similar to the subject compound, show remarkable modifications in melting points, mesophase morphology, and transition temperatures, highlighting the versatility of fluorinated compounds in material science applications (Hird, 2007).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods, particularly in environmentally benign conditions, underscores the relevance of fluorinated compounds in synthetic chemistry. Such advancements enable the incorporation of fluorinated groups into target molecules, suggesting potential synthetic applications for compounds like 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide in green chemistry (Song et al., 2018).

Benzoxaboroles in Therapeutics

While not directly related to the fluorinated benzamide , the review on benzoxaboroles illustrates the broad spectrum of applications for boron-heterocyclic scaffolds in medicinal chemistry. This indicates the potential for compounds with complex heterocyclic structures, including fluorinated benzamides, in drug development and other therapeutic applications (Nocentini et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is believed to interact with its target, leading to changes in the kinase’s activity . This interaction could potentially alter the phosphorylation state of the kinase, thereby influencing its ability to transmit signals within the cell .

Biochemical Pathways

Given its target, it is likely to impact pathways involvingMitogen-activated protein kinase 10 . These pathways play a role in various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

Given its target, it is likely to influence cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .

Eigenschaften

IUPAC Name |

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h5-9H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSZXVXNLSRLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)